6-chloronaphthalene-2-carbaldehyde
Description
Contextualization within Naphthalene-Derived Organic Compounds
Naphthalene (B1677914) and its derivatives are fundamental building blocks in organic chemistry, serving as precursors for a wide array of products ranging from dyes and pigments to pharmaceuticals and polymers. daneshyari.comwikipedia.org The parent compound for the synthesis of 6-chloronaphthalene-2-carbaldehyde is 2-chloronaphthalene (B1664065). wikipedia.org This precursor is typically produced through the direct chlorination of naphthalene, a process that also yields its isomer, 1-chloronaphthalene (B1664548), and more highly substituted products. wikipedia.org The separation of these isomers is a critical step in obtaining the desired starting material. The subsequent introduction of a carbaldehyde group at the 2-position of the naphthalene ring system creates a bifunctional molecule with expanded synthetic potential.
Chemical Significance of Aldehyde and Halogen Functionalities on the Naphthalene Core
The chemical behavior of this compound is dictated by its two functional groups: the aldehyde and the chloro-substituent. The aldehyde group is a versatile handle for a multitude of organic reactions. It can undergo nucleophilic addition, condensation reactions to form Schiff bases or chalcones, and oxidation or reduction to yield carboxylic acids or alcohols, respectively. This reactivity allows for the facile introduction of diverse molecular fragments and the construction of more complex architectures. nih.govresearchgate.netchemicalbook.com
The chlorine atom, on the other hand, influences the electronic properties of the naphthalene ring through its inductive and resonance effects. It also serves as a reactive site for various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds. This dual functionality makes this compound a highly adaptable building block for combinatorial chemistry and targeted synthesis.
Overview of Research Trajectories and Interdisciplinary Relevance for this compound
While dedicated research on this compound is still nascent, the known applications of similarly structured naphthaldehydes and chloronaphthalenes point towards several promising research avenues. Its potential as a precursor for novel dyes, liquid crystals, and biologically active compounds is of significant interest. For instance, naphthaldehyde derivatives are known to be key components in the synthesis of liquid crystalline materials, where the rigid naphthalene core contributes to the mesophase-forming properties. daneshyari.comnih.govajchem-a.comnih.gov Furthermore, the reactivity of the aldehyde group allows for the synthesis of Schiff bases, which are known to exhibit a range of biological activities and are used as ligands in coordination chemistry. researchgate.net The interdisciplinary relevance of this compound, therefore, spans from medicinal chemistry to materials science, offering a rich field for future exploration.
Detailed Research Findings
While specific, in-depth research publications focusing solely on this compound are not abundant in the public domain, its synthesis can be inferred from established chemical methodologies, and its characteristics can be predicted based on the extensive knowledge of related compounds.
Synthesis of this compound
The synthesis of this compound would logically start from 2-chloronaphthalene. The introduction of the aldehyde group (formylation) onto the naphthalene ring can be achieved through several well-established methods in organic chemistry. The most probable routes are the Vilsmeier-Haack and Rieche formylation reactions.
| Reaction Type | Reagents | General Description |
| Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) (e.g., N,N-dimethylformamide, DMF) | This reaction involves the formation of a Vilsmeier reagent, which is an electrophilic iminium ion. This reagent then attacks the electron-rich naphthalene ring to form an intermediate that is subsequently hydrolyzed to yield the aldehyde. numberanalytics.comwikipedia.orgtcichemicals.comorganic-chemistry.org |
| Rieche Formylation | Dichloromethyl methyl ether (Cl₂CHOCH₃) and a Lewis acid (e.g., titanium tetrachloride, TiCl₄) | In this method, the Lewis acid activates the dichloromethyl methyl ether to generate a reactive electrophile that formylates the aromatic ring. wikipedia.orgorgsyn.orgepa.govchempedia.infomdpi.com |
The starting material, 2-chloronaphthalene, can be synthesized by the direct chlorination of naphthalene or through the isomerization of 1-chloronaphthalene. wikipedia.orggoogle.com
Characterization of this compound
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectral properties of similar naphthalene derivatives, the following characteristics can be expected:
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | The spectrum would show a singlet for the aldehydic proton at a downfield chemical shift (typically around 10 ppm). A series of doublets and triplets would be observed in the aromatic region (7-9 ppm), corresponding to the protons on the naphthalene ring. The coupling patterns would be indicative of the substitution pattern. |
| ¹³C NMR | The spectrum would exhibit a signal for the carbonyl carbon of the aldehyde at a characteristic downfield position (around 190 ppm). The aromatic carbons would appear in the region of 120-140 ppm. |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretch of the aldehyde would be present around 1700 cm⁻¹. C-H stretching and bending vibrations for the aromatic ring and the aldehyde, as well as the C-Cl stretching vibration, would also be observed. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (190.63 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would be evident in the molecular ion cluster. |
Structure
3D Structure
Properties
IUPAC Name |
6-chloronaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAQGUGNWJBFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214746-56-2 | |
| Record name | 6-chloronaphthalene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 6 Chloronaphthalene 2 Carbaldehyde and Its Precursors
Strategic Approaches to Naphthalene-2-carbaldehyde Core Functionalization
The synthesis of 6-chloronaphthalene-2-carbaldehyde often begins with the functionalization of a pre-existing naphthalene-2-carbaldehyde or a related naphthalene (B1677914) precursor. Key strategies involve the precise introduction of the formyl and chloro groups onto the naphthalene scaffold.
Directed Ortho-Metalation and Formylation Techniques
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of naphthalene derivatives, a directing group can guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile, such as a formylating agent, to introduce an aldehyde group. While direct ortho-metalation to introduce a formyl group at the 2-position of a pre-chlorinated naphthalene is a plausible route, the Vilsmeier-Haack reaction is a more commonly employed and efficient method for the formylation of electron-rich aromatic compounds, including naphthalenes.
Table 1: Key Reagents in Vilsmeier-Haack Formylation
| Reagent | Role |
| N,N-Dimethylformamide (DMF) | Source of the formyl group |
| Phosphorus oxychloride (POCl₃) | Activating agent for DMF |
| 2-Chloronaphthalene (B1664065) | Substrate |
Reagent-Controlled Halogenation Protocols
The synthesis of the precursor, 2-chloronaphthalene, is a critical step. Direct chlorination of naphthalene with chlorine gas can lead to a mixture of monochlorinated isomers, primarily 1-chloronaphthalene (B1664548) and 2-chloronaphthalene, along with polychlorinated byproducts. Achieving high regioselectivity for the 2-chloro isomer often requires specific catalytic systems or reaction conditions. Lewis acid catalysts, such as aluminum chloride or iron(III) chloride, are commonly used to promote electrophilic chlorination. The choice of solvent can also influence the isomeric ratio.
An alternative approach to obtaining 2-chloronaphthalene involves the isomerization of the more readily available 1-chloronaphthalene. This can be achieved under acidic conditions or with specific catalysts.
Convergent and Divergent Synthetic Pathways
More complex synthetic strategies for constructing the this compound scaffold involve building the naphthalene ring system from smaller, functionalized precursors. These methods offer greater control over the final substitution pattern.
Transition-Metal-Catalyzed Cross-Coupling Reactions for Naphthalene Assembly
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds and are widely used in the synthesis of substituted aromatic systems. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to assemble the naphthalene core.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of a 6-chloronaphthalene derivative, a suitably substituted boronic acid or ester could be coupled with a functionalized benzene (B151609) derivative.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This can be utilized to form one of the rings of the naphthalene system by intramolecular cyclization or through intermolecular coupling followed by cyclization.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. This method is particularly useful for constructing precursors that can undergo subsequent cyclization to form the naphthalene ring.
These cross-coupling reactions allow for a modular approach, where different substituted fragments can be combined to generate a library of naphthalene derivatives.
Table 2: Common Transition-Metal-Catalyzed Cross-Coupling Reactions for Naphthalene Synthesis
| Reaction | Coupling Partners | Catalyst System |
| Suzuki-Miyaura | Organoboron compound + Organohalide | Palladium catalyst + Base |
| Heck | Unsaturated halide + Alkene | Palladium catalyst + Base |
| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Palladium catalyst + Copper co-catalyst |
Multicomponent Reactions Incorporating this compound Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not widely reported, the aldehyde functionality of this compound makes it a suitable substrate for various MCRs to generate more complex molecular scaffolds. For instance, it can participate in reactions like the Ugi or Passerini reactions to introduce diversity and build complex heterocyclic systems.
Innovations in Sustainable Synthesis
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. For the synthesis of this compound and its precursors, several green chemistry principles can be applied.
Catalysis: The use of highly efficient and recyclable catalysts for both the chlorination and formylation steps can reduce waste and energy consumption.
Solvent Selection: Replacing hazardous organic solvents with greener alternatives, or performing reactions under solvent-free conditions, is a key aspect of sustainable synthesis.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product minimizes waste. Multicomponent reactions are a prime example of this principle.
Energy Efficiency: Utilizing microwave irradiation or other energy-efficient heating methods can reduce reaction times and energy consumption compared to traditional heating methods.
Research into greener synthetic routes for naphthalene derivatives is an active area, with a focus on minimizing the environmental impact of these important chemical intermediates.
Green Solvents and Catalysis in Naphthaldehyde Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. acs.org In the synthesis of naphthaldehydes and their precursors, the choice of solvent and catalytic system plays a pivotal role in achieving these goals.
Green Solvents: Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to chemical pollution. acs.org Research has shifted towards benign alternatives. Water, for its availability, non-toxicity, and non-flammability, is an attractive green solvent. mdpi.com Although many organic compounds have low solubility in water, reactions can often proceed effectively "in" or "on" water, negating the need for complete dissolution. mdpi.com Another class of green solvents is ionic liquids (ILs), which are organic salts with low melting points. Their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds make them versatile media for synthesis. mdpi.com For instance, the recyclable Brønsted acidic ionic liquid [HNMP]⁺HSO₄⁻ has been successfully used as both a catalyst and a solvent in the synthesis of 2-phenylnaphthalene (B165426) derivatives, demonstrating high efficiency and potential for reuse over multiple cycles. rsc.org
Catalysis: Catalysis is a cornerstone of green chemistry, enabling reactions with higher atom economy and selectivity under milder conditions. In naphthalene functionalization, various catalytic systems have been developed. For example, the Sommelet aldehyde synthesis has been adapted using lanthanum(III) triflate as a catalyst in water, providing a greener route to 2-naphthaldehyde. chemicalbook.com Gold and copper complexes have also been explored as catalysts for carbene transfer reactions to functionalize naphthalene. nih.gov Furthermore, heterogeneous catalysts, such as palladium supported on naphthalene-based polymers, offer advantages like easy separation from the reaction mixture and potential for recycling, which is crucial for sustainable industrial processes. nih.gov These polymer-supported catalysts have shown high efficiency and selectivity in cross-coupling reactions under mild conditions. nih.gov
| Catalyst System | Solvent | Substrate/Reaction Type | Key Findings | Reference |
| Lanthanum(III) triflate / SDS | Water | Sommelet synthesis of 2-naphthaldehyde | Green chemistry approach with reflux for 1.5 hours. | chemicalbook.com |
| Tannic Acid | Solvent-free | Synthesis of 1-amidoalkyl-2-naphthols | Cost-effective and biodegradable catalyst; reactions proceed under thermal or microwave conditions. | arabjchem.org |
| [HNMP]⁺HSO₄⁻ Ionic Liquid | Ionic Liquid (as solvent and catalyst) | Synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides | Dual-role catalyst/solvent; recyclable for up to five cycles with no significant loss of activity. | rsc.org |
| Palladium on Naphthalene-based Polymers | Ethanol-water mixture | Suzuki cross-coupling | Heterogeneous catalyst allows for easy separation and recycling; high conversion (>95%) and selectivity (>97%). | nih.gov |
Flow Chemistry and Continuous Processing for Scalable Production
The transition from laboratory-scale synthesis to industrial production presents challenges related to scalability, safety, and consistency. Flow chemistry, or continuous processing, has emerged as a powerful technology to address these issues. nih.govrsc.org It involves pumping reagents through a network of tubes and reactors, offering superior control over reaction parameters compared to traditional batch processing in large flasks or tanks. nih.gov
Advantages for Naphthaldehyde Synthesis: The synthesis of aromatic aldehydes can involve highly exothermic reactions or the use of hazardous reagents. ucd.ie Flow chemistry provides significant safety benefits by minimizing the volume of reactive material at any given moment. nih.gov The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, preventing thermal runaways and the formation of impurities that can occur in large batch reactors. ucd.ie This precise temperature control leads to higher yields and purities. nih.gov
Scalable Production: Scalability in flow chemistry is achieved by extending the operating time ("scaling out") rather than increasing the reactor volume ("scaling up"), which ensures that the optimized reaction conditions remain consistent regardless of the production volume. nih.gov This approach has been successfully applied to the multi-step synthesis of various active pharmaceutical ingredients (APIs), demonstrating the robustness of flow technology for complex organic syntheses. nih.gov For a compound like this compound, a continuous process could involve a halogenation step followed by a formylation or oxidation step in a sequential, integrated system. The use of packed-bed reactors containing immobilized catalysts or reagents can further streamline the process, simplifying purification and enabling a fully automated production line. nih.gov
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |
| Heat Transfer | Poor; difficult to control in large volumes, risk of hotspots. | Excellent; high surface-area-to-volume ratio allows for precise temperature control. ucd.ie |
| Mass Transfer | Often limited by stirring efficiency, can lead to concentration gradients. | Enhanced; efficient mixing leads to improved reaction rates and selectivity. nih.gov |
| Safety | Higher risk due to large volumes of potentially hazardous materials. | Inherently safer; small reaction volumes minimize risk of thermal runaways. nih.gov |
| Scalability | "Scaling up" by increasing reactor size, which can alter reaction parameters. | "Scaling out" by running the process for longer periods, ensuring consistency. nih.gov |
| Process Control | Manual or semi-automated; difficult to maintain steady-state conditions. | Fully automated; precise control over residence time, stoichiometry, and temperature. nih.gov |
| Waste & Purity | Can generate more side products and waste due to poor control. | Higher purity and yields due to precise control, leading to reduced waste. nih.gov |
Chemical Transformations and Derivatization Strategies of 6 Chloronaphthalene 2 Carbaldehyde
Reactivity of the Carbaldehyde Group
The carbaldehyde group is a versatile functional handle, susceptible to nucleophilic attack and condensation reactions, as well as oxidation and reduction. masterorganicchemistry.comlibretexts.org These reactions allow for the introduction of a wide variety of other functional groups.
Nucleophilic Addition Reactions: Synthesis of Alcohols, Amines, and Imines
The electrophilic carbon of the carbaldehyde group readily undergoes nucleophilic addition. masterorganicchemistry.comlibretexts.org This fundamental reaction class allows for the formation of a tetrahedral alkoxide intermediate, which upon protonation yields an alcohol. libretexts.org
Alcohol Synthesis: The reduction of the aldehyde functionality to a primary alcohol, (6-chloronaphthalen-2-yl)methanol, is a common transformation. This is typically achieved using hydride reagents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder, more selective reagents like sodium borohydride (B1222165) (NaBH₄) can be employed. libretexts.orgyoutube.com The general mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon. libretexts.orgyoutube.com
Amine and Imine Synthesis: The reaction of 6-chloronaphthalene-2-carbaldehyde with primary amines can lead to the formation of imines (Schiff bases) through a condensation reaction, which involves an initial nucleophilic addition followed by dehydration. nih.gov Secondary amines can also react to form enamines. Furthermore, the aldehyde can undergo reductive amination, where it reacts with an amine in the presence of a reducing agent (like sodium cyanoborohydride) to form a more stable secondary or tertiary amine.
The table below summarizes typical nucleophilic addition reactions.
Table 1: Nucleophilic Addition Reactions of this compound| Nucleophile | Reagent(s) | Product Type |
|---|---|---|
| Hydride (H⁻) | 1. NaBH₄ or LiAlH₄2. H₃O⁺ | Primary Alcohol |
| Primary Amine (R-NH₂) | R-NH₂ | Imine (Schiff Base) |
| Secondary Amine (R₂NH) | R₂NH, acid catalyst | Enamine |
Condensation Reactions: Schiff Bases, Hydrazones, and Oximes
Condensation reactions are a cornerstone of aldehyde chemistry, providing access to a variety of derivatives with applications in coordination chemistry and materials science.
Schiff Bases: These are formed by the reaction of this compound with primary amines. The reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate which then dehydrates.
Hydrazones: The reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) yields hydrazones. scielo.brorganic-chemistry.org These reactions are often straightforward, involving refluxing the aldehyde and hydrazine derivative in a solvent like ethanol, leading to the precipitation of the hydrazone product. scielo.br The resulting hydrazones can serve as ligands for metal complexes. scielo.brnih.gov
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. This reaction proceeds via a similar mechanism to Schiff base and hydrazone formation.
The table below gives examples of condensation reactions.
Table 2: Condensation Reactions of this compound| Reagent | Product Type | General Conditions |
|---|---|---|
| Primary Amine (e.g., Aniline) | Schiff Base | Acid catalyst, removal of water |
| Hydrazine Hydrate | Hydrazone | Ethanol, reflux |
| Phenylhydrazine | Phenylhydrazone | Ethanol, reflux |
Oxidation and Reduction Chemistries
The aldehyde group can be readily transformed through both oxidation and reduction, altering the oxidation state of the carbonyl carbon.
Oxidation: this compound can be oxidized to the corresponding 6-chloronaphthalene-2-carboxylic acid. organic-chemistry.org A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and milder reagents like sodium hypochlorite (B82951) (NaClO) or Oxone. organic-chemistry.orglibretexts.orgresearchgate.net Metal-free aerobic oxidation using organocatalysts like N-hydroxyphthalimide (NHPI) also provides a green alternative. organic-chemistry.org
Reduction: As mentioned in section 3.1.1, the aldehyde is easily reduced to a primary alcohol, (6-chloronaphthalen-2-yl)methanol. libretexts.org Common laboratory reducing agents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com NaBH₄ is a milder reagent, often used in alcoholic solvents, while the more powerful LiAlH₄ requires an anhydrous ether solvent and a subsequent aqueous workup. organic-chemistry.orggoogle.com
The table below details common oxidation and reduction reactions.
Table 3: Oxidation and Reduction of the Carbaldehyde Group| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Oxidation | KMnO₄ or Jones Reagent | 6-chloronaphthalene-2-carboxylic acid |
| Oxidation | Oxone, H₂O₂ | 6-chloronaphthalene-2-carboxylic acid |
| Reduction | NaBH₄, EtOH | (6-chloronaphthalen-2-yl)methanol |
Transformations Involving the Chloro-Substituent
The chloro-substituent on the naphthalene (B1677914) ring is an aryl chloride, which is generally less reactive than aryl bromides or iodides. However, it can participate in important carbon-carbon bond-forming reactions and nucleophilic substitutions under appropriate conditions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. While aryl chlorides are more challenging substrates than their bromide or iodide counterparts, advancements in catalyst systems have made these reactions feasible. nih.gov
Suzuki Reaction: This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.comresearchgate.net For an unactivated chloride like the one in this compound, the catalyst system often requires bulky, electron-rich phosphine (B1218219) ligands (e.g., tri-tert-butylphosphine, Buchwald ligands) to facilitate the difficult oxidative addition step. nih.gov
Sonogashira Reaction: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org Copper-free versions have also been developed. organic-chemistry.org The reaction conditions must be carefully chosen to promote the coupling of the aryl chloride.
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org The reaction typically favors the formation of the trans isomer. organic-chemistry.org
The table below provides an overview of these cross-coupling reactions.
Table 4: Palladium-Catalyzed Cross-Coupling Reactions| Reaction | Coupling Partner | Catalyst System | Product Feature |
|---|---|---|---|
| Suzuki | Aryl/Alkyl Boronic Acid | Pd catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base | Naphthyl-Aryl/Alkyl |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine Base | Naphthyl-Alkyne |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) on unactivated aryl chlorides is generally difficult. The reaction typically requires the aromatic ring to be activated by strong electron-withdrawing groups in the ortho and/or para positions relative to the leaving group. libretexts.orgchadsprep.com The carbaldehyde group at the 2-position is electron-withdrawing, which can facilitate nucleophilic attack at the 6-position, although this activation is moderate. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate. libretexts.org For this compound, forcing conditions such as high temperatures, strong nucleophiles (e.g., alkoxides, amides), and potentially the use of catalysts might be necessary to achieve substitution of the chloro group. nih.govrsc.org
Reductive Dehalogenation Methodologies
Reductive dehalogenation is a crucial transformation for removing halogen atoms from aromatic systems, often employed to increase the molecular diversity of synthetic intermediates or to remediate halogenated organic pollutants. rsc.orgepa.gov In the context of this compound, this process would involve the cleavage of the C-Cl bond and its replacement with a C-H bond, yielding naphthalene-2-carbaldehyde. The reaction is typically achieved under reducing conditions, and several methodologies can be applied.
Commonly, reductive dehalogenation of aryl halides is accomplished using transition metal-catalyzed hydrogenation. Catalysts such as palladium on carbon (Pd/C) or nickel boride are often effective. researchgate.netnih.gov For instance, nickel boride, generated in situ from sodium borohydride and a nickel(II) salt, has been shown to efficiently dehalogenate a variety of organic halides at ambient temperatures. researchgate.net Another approach involves the use of zerovalent iron, which can effect the dechlorination of chloroarenes. wikipedia.org In anaerobic environments, certain microorganisms can also facilitate reductive dechlorination, a process that has been studied for the bioremediation of chlorinated benzenes and toluenes. nih.gov
The general mechanism for reductive dehalogenation of aromatic compounds under anaerobic conditions is recognized as a primary pathway for the removal of halogens from homocyclic aromatic rings. rsc.org It is important to note that the aldehyde group in this compound is also susceptible to reduction. Therefore, achieving selective dehalogenation without affecting the aldehyde requires careful selection of reagents and reaction conditions. For example, milder reducing agents or catalytic systems known for their chemoselectivity towards dehalogenation over carbonyl reduction would be preferred.
Table 1: Methodologies for Reductive Dehalogenation of Aryl Halides
| Reagent/Catalyst System | Typical Conditions | Comments |
| Nickel Boride (Ni2B) | Generated in situ from NiCl2 and NaBH4 in methanol (B129727) at room temperature. researchgate.net | Efficient for a wide range of aryl chlorides, bromides, and iodides. researchgate.net |
| Palladium on Carbon (Pd/C) | H2 gas, base (e.g., NaOH or triethylamine), solvent (e.g., methanol, ethanol). | A widely used and effective method for catalytic hydrogenation. |
| Zerovalent Iron (Fe) | Often used in remediation; can be applied in laboratory synthesis. wikipedia.org | A cost-effective and environmentally benign reducing agent. wikipedia.org |
| Sodium/Calcium in Lower Alcohols | Sodium or calcium in methanol, ethanol, or isopropanol. google.com | A process for the reductive dehalogenation of polyhaloaromatics. google.com |
| Anaerobic Microorganisms | Methanogenic conditions. nih.gov | Biotransformation through sequential reductive dechlorination. nih.gov |
Selective Functionalization of the Naphthalene Ring System
The naphthalene ring of this compound is a platform for further functionalization, allowing for the introduction of new substituents that can modulate the molecule's properties. The regioselectivity of these reactions is governed by the electronic and steric effects of the existing chloro and carbaldehyde groups.
Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic rings. In naphthalene, substitution at the 1-position (α-position) is generally kinetically favored over the 2-position (β-position) because the carbocation intermediate for α-substitution is better stabilized by resonance, with more resonance structures that retain a complete benzene (B151609) ring. wordpress.comlibretexts.org
However, in this compound, the directing effects of the existing substituents must be considered. The aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org The chlorine atom is also deactivating but is an ortho, para-director due to the ability of its lone pairs to stabilize the intermediate carbocation through resonance. organicchemistrytutor.com
When these effects are combined in the this compound system:
The aldehyde group at C2 deactivates the ring and directs incoming electrophiles to the C4 and C5 positions (meta to C2).
The chlorine atom at C6 deactivates the ring but directs incoming electrophiles to the C5 and C7 positions (ortho and para to C6, respectively).
The positions on the naphthalene ring are therefore influenced by a combination of these directing effects. The C5 position is activated by the chloro group (ortho-directing) and deactivated but directed to by the aldehyde group (meta-directing). The C7 position is also activated by the chloro group (para-directing). The C4 position is directed to by the aldehyde group (meta-directing). The ultimate regiochemical outcome of an electrophilic substitution reaction will depend on the specific electrophile and reaction conditions, which can favor either kinetic or thermodynamic control. For example, in the sulfonation of naphthalene, the product distribution is temperature-dependent. scribd.comyoutube.com
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Influence of -CHO (at C2) | Influence of -Cl (at C6) | Overall Predicted Susceptibility to Electrophilic Attack |
| C1 | ortho (deactivated) | - | Low |
| C3 | ortho (deactivated) | - | Low |
| C4 | meta (directed) | - | Moderate |
| C5 | meta (directed) | ortho (directed) | High (likely major product) |
| C7 | - | para (directed) | Moderate to High |
| C8 | - | - | Low |
Directed C-H Functionalization at Remote Positions
In recent years, directed C-H functionalization has emerged as a powerful tool for the selective modification of aromatic compounds, including naphthalenes. rsc.orgrsc.orgnih.gov This strategy often utilizes a directing group to position a transition metal catalyst in close proximity to a specific C-H bond, enabling its cleavage and subsequent functionalization. While ortho-C-H functionalization is common, methods for remote C-H functionalization are of increasing interest as they provide access to substitution patterns that are difficult to achieve through classical electrophilic substitution. researchgate.netacs.org
For this compound, the aldehyde group can potentially act as a directing group. However, direct C-H activation directed by an aldehyde can be challenging. A common strategy is to convert the aldehyde into an imine or another functional group that can serve as a more effective directing group. For instance, naphthaldehydes can be converted to imines, which then direct the regioselective functionalization of the naphthalene ring. rsc.org
The development of transition-metal catalyzed reactions, particularly with ruthenium, rhodium, and palladium, has enabled the functionalization of C-H bonds at positions remote from the directing group. rsc.orgresearchgate.netresearchgate.net For example, ruthenium-catalyzed three-component reactions have been developed for the remote C5-H activation of naphthalenes. rsc.org These advanced methodologies could potentially be applied to derivatives of this compound to introduce substituents at positions that are not readily accessible through other means, thereby expanding the synthetic utility of this compound. The choice of catalyst and directing group is crucial for controlling the regioselectivity of these transformations. researchgate.net
Computational and Theoretical Studies on 6 Chloronaphthalene 2 Carbaldehyde
Quantum Chemical Investigations (DFT, Ab Initio Methods)
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 6-chloronaphthalene-2-carbaldehyde. These methods provide insights into the electronic distribution, molecular geometry, and vibrational characteristics of the compound.
The electronic properties of this compound are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial in determining the molecule's reactivity, electronic transitions, and charge transport properties. mdpi.com
For the parent naphthalene (B1677914) molecule, DFT calculations have placed the HOMO-LUMO gap at approximately 4.75 eV. samipubco.com The introduction of substituents significantly alters this gap. The formyl group (-CHO), being an electron-withdrawing group, is known to reduce the HOMO-LUMO energy gap in polycyclic aromatic hydrocarbons. researchgate.net In a study on substituted naphthalenes, a formyl group was found to decrease the energy gap more significantly than hydroxyl, phenyl, or ethyl groups. researchgate.net This effect is primarily due to the lowering of the LUMO energy, which becomes localized on the substituent and the adjacent aromatic ring. rsc.orged.ac.uk
Therefore, for this compound, it is anticipated that both the chloro and formyl substituents will contribute to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene. The HOMO is expected to be delocalized over the naphthalene ring system, while the LUMO will likely have significant contributions from the carbaldehyde group. ed.ac.uk This reduced energy gap suggests that this compound would be more kinetically labile and reactive than naphthalene itself. scialert.net
Table 1: Representative HOMO-LUMO Energy Gaps for Naphthalene and Substituted Derivatives (Theoretical Values)
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source(s) |
| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |
| 1-Naphthaldehyde (B104281) | Not Specified | Not Specified | Not Specified | Not Specified | nih.govresearchgate.net |
| 2-(Dimethylamino)naphthalene | B3LYP/6-31G(d) | -4.833 | -0.630 | 4.203 | rsc.org |
| 6-(Propionyl)naphthalene | B3LYP/6-31G(d) | Not Specified | Not Specified | 4.37 | rsc.org |
| 2-Hydroxy-1-naphthaldehyde barbiturate (B1230296) derivative | M06/6-311G(d,p) | Not Specified | Not Specified | 3.822 | figshare.com |
Note: Data for this compound is not available and the table presents values for related compounds to illustrate substituent effects.
Computational methods are routinely used to predict spectroscopic data, which can aid in the structural characterization of compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved with good accuracy using DFT calculations. The chemical shifts would be influenced by the electron-withdrawing nature of both the chloro and formyl groups, leading to a general downfield shift for the protons and carbons of the naphthalene ring system compared to the parent molecule. The aldehydic proton is expected to appear at a characteristic downfield position.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated using DFT calculations. nih.govnih.gov The most prominent vibrational modes would include the C=O stretching frequency of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region, while the C-H stretching and bending modes, as well as the naphthalene ring vibrations, will also be present. researchgate.net Studies on similar molecules like 1-naphthaldehyde have shown that DFT calculations, often using the B3LYP functional with a basis set like 6-311+G**, can provide vibrational frequencies in good agreement with experimental data after appropriate scaling. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Naphthaldehyde Derivatives
| Compound | Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Method/Basis Set | Source(s) |
| 1-Naphthaldehyde | C-H Stretching | 3160-2728 | Not Specified | researchgate.net |
| 1-Naphthaldehyde | C-H In-plane Bending | 1474-1167 | Not Specified | researchgate.net |
| 1-Naphthaldehyde | C-H Out-of-plane Bending | 1023-715 | Not Specified | researchgate.net |
| 2-Methoxy-1-naphthaldehyde | Not Specified | Not Specified | B3LYP/6-311+G** | nih.gov |
Note: This table provides a general range for vibrational frequencies based on related compounds.
The conformational flexibility of this compound is primarily associated with the orientation of the aldehyde group relative to the naphthalene ring. The rotation around the C-C single bond connecting the aldehyde to the ring will have a specific energetic profile. Computational studies on similar aromatic aldehydes, such as 4-phenylbenzaldehyde, have shown that the barrier to rotation of the aldehyde group can be accurately determined using DFT calculations. mdpi.com For this compound, the planar conformation, where the aldehyde group is coplanar with the naphthalene ring, is expected to be the most stable due to conjugation effects. The rotational barrier would provide insight into the rigidity of the molecule.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for understanding the intricate details of chemical reactions, including the identification of transition states and the calculation of activation energies.
For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the naphthalene ring, computational methods can be used to map out the potential energy surface. nih.gov This involves locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating the activation energy, which is the energy difference between the reactants and the transition state. nih.gov
For instance, in a nucleophilic attack on the aldehyde carbon, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the C=O pi bond. The activation energy for such a reaction would be influenced by the electronic effects of the chloro substituent and the naphthalene ring system. DFT calculations have been successfully employed to study the C-H activation steps in substituted naphthalenes, revealing how different substituents and reaction conditions can favor one reaction pathway over another. researchgate.netrsc.org
Reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. ucsb.edu Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by using a continuum solvent model. ucsb.edunih.gov For reactions involving polar or charged species, such as the formation of a Meisenheimer complex in a nucleophilic aromatic substitution, the inclusion of solvent effects is crucial for obtaining accurate results. researchgate.net
In the case of this compound, the polarity of the solvent would influence the stability of any charged intermediates or transition states. For example, in a reaction where the transition state is more polar than the reactants, a polar solvent would lower the activation energy and accelerate the reaction. nih.gov The study of solvent effects on the C-H activation of a substituted 1-naphthalene showed that the reaction selectivity could be controlled by the choice of solvent, with different products being favored in acetic acid versus toluene. researchgate.netrsc.org
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing researchers to observe the movement and interaction of atoms and molecules over time. These simulations are crucial for understanding how a compound like this compound would behave in different environments.
Solvation Behavior and Aggregation Tendencies
Currently, there is a lack of specific published studies that have performed molecular dynamics simulations to analyze the solvation of this compound in various solvents. Such studies would typically involve calculating parameters like the radial distribution function to understand how solvent molecules arrange themselves around the solute. Similarly, dedicated research into the aggregation tendencies of this compound, which would explore how multiple molecules of this compound interact with each other to potentially form clusters or aggregates in solution, is not found in the available literature.
Ligand-Receptor Interaction Modeling (In Silico Screening of Scaffolds)
The naphthalene scaffold is a common feature in many biologically active compounds, and computational methods are frequently used to screen libraries of such molecules for potential drug candidates. While it is plausible that this compound has been included in large chemical libraries for high-throughput in silico screening, specific studies detailing its use as a scaffold for ligand-receptor interaction modeling against particular biological targets are not prominent in the scientific literature.
One study conducted a virtual screening of a chemical library containing approximately 1700 molecules, which included pharmacologically active compounds and synthetic intermediates, to identify potential inhibitors of SARS-CoV-2 proteins. The study aimed to find scaffolds for developing new chemical analogues against the virus. However, the individual compounds within this large library are not detailed, and therefore, specific interaction data for this compound is not provided.
The potential of naphthaldehyde derivatives as versatile scaffolds is recognized in the field. For instance, the related compound 6-chloronaphthalene-1-carbaldehyde (B2757637) has been described as a "versatile small molecule scaffold," highlighting the utility of this class of compounds in chemical and biological research.
Applications of 6 Chloronaphthalene 2 Carbaldehyde in Materials Science and Engineering
Precursor for Organic Electronic Materials
There is a lack of specific research detailing the use of 6-chloronaphthalene-2-carbaldehyde in the synthesis of organic semiconductors for transistors and diodes or in the development of conjugated polymers and copolymers. The aldehyde functionality, in principle, allows for reactions like Knoevenagel or Wittig condensations, which are common methods for creating the carbon-carbon double bonds that form the backbone of many conjugated materials. The chlorine substituent could modulate properties such as solubility and electron affinity, which are critical for semiconductor performance. Nevertheless, no published studies were found that utilize this compound for these purposes.
Integration into Hybrid Materials and Nanostructures
The incorporation of organic molecules into inorganic or polymeric matrices to create hybrid materials with synergistic properties is a burgeoning field. While functionalized naphthalene (B1677914) derivatives are of interest in this area, there is no specific research demonstrating the integration of this compound into such hybrid systems or nanostructures.
Composites with Carbon-Based Materials (e.g., Graphene, Carbon Nanotubes)
The integration of organic molecules with carbon nanomaterials like graphene and carbon nanotubes (CNTs) is a powerful strategy for creating hybrid materials with enhanced properties. nih.govnih.gov Although specific studies detailing the use of this compound for this purpose are not prominent in current literature, the molecule's inherent chemical characteristics provide a strong basis for its potential in this field.
The functionalization of carbon nanotubes and graphene can occur through two primary mechanisms: non-covalent and covalent attachment. nih.gov this compound is theoretically capable of participating in both.
Non-Covalent Functionalization: The planar, aromatic structure of the naphthalene core is ideal for establishing strong π-π stacking interactions with the sp²-hybridized surfaces of graphene and CNTs. mdpi.com This type of interaction is a well-established method for anchoring molecules to carbon surfaces without disrupting their pristine electronic structure. Such non-covalent functionalization could be used to modify the surface properties of these carbon materials, for instance, to improve their dispersion in specific polymer matrices or solvents.
Covalent Functionalization: The aldehyde group (-CHO) on the molecule is a versatile reactive handle for forming robust covalent bonds. nih.gov It can participate in various chemical reactions to graft the molecule onto the surface of carbon materials. For instance, the aldehyde can react with amine groups previously introduced onto the surface of CNTs or graphene oxide (GO) to form imine linkages (Schiff base formation). Alternatively, the aldehyde itself can be a site for further chemical modification before or after attachment to the carbon material. This covalent linkage ensures a more permanent and stable functionalization, which is critical for applications requiring robust interfaces between the organic molecule and the carbon matrix. arxiv.org
The resulting composites could exhibit tailored electronic, optical, or mechanical properties. The naphthalene moiety could enhance charge transport properties, while the entire molecule could act as an interface compatibilizer in polymer nanocomposites, improving stress transfer from the polymer matrix to the carbon reinforcement. nih.gov
Table 1: Potential Interactions of this compound with Carbon Nanomaterials
| Interaction Type | Relevant Functional Group | Mechanism | Potential Outcome |
| Non-Covalent | Naphthalene Ring System | π-π Stacking | Improved dispersion of CNTs/graphene in solvents/polymers; surface property modification without disrupting the carbon lattice. |
| Covalent | Aldehyde (-CHO) Group | Schiff Base Formation (with aminated CNTs/graphene); Wittig reactions; Aldol condensations. | Stable grafting of the molecule to the carbon surface; creation of a robust interface for load transfer in composites. |
| Covalent | Chloro (-Cl) Group | Nucleophilic Substitution Reactions | Potential for further functionalization, although less reactive than the aldehyde group. |
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). frontiersin.org The properties of these materials, such as porosity, stability, and functionality, are directly dictated by the choice of the metal and the organic linker. nih.govacs.org
While there is extensive research on MOFs built from naphthalene-based linkers, such as naphthalenedicarboxylic acids, the use of this compound as a primary linker is not yet documented in detail. nih.govnih.govresearchgate.net This is likely because the aldehyde group is not a typical coordinating group for MOF synthesis in the same way that carboxylates or azoles are. However, its presence opens up several intriguing possibilities for creating functional framework materials.
As a Modulator or Precursor: The molecule could act as a modulator in MOF synthesis, influencing the crystallization process to favor a specific topology or crystal size. nih.gov More promisingly, the aldehyde group can be readily oxidized to a carboxylic acid group (-COOH). By first synthesizing 6-chloronaphthalene-2-carboxylic acid from the carbaldehyde, a potent linker for MOF and coordination polymer synthesis would be created. The resulting linker would be structurally analogous to other naphthalene dicarboxylates known to form stable and porous frameworks. acs.org
Post-Synthetic Modification (PSM): One of the most exciting potential applications for this compound is in the post-synthetic modification of MOFs. In this approach, a pre-formed MOF that contains reactive sites (e.g., free amine groups on its linkers) could be exposed to this compound. The aldehyde would react with the amine groups within the pores of the MOF to form imine linkages, thereby "decorating" the internal surface of the framework with the chloronaphthalene moiety. This would allow for the precise tuning of the chemical environment within the MOF's pores, potentially enhancing its selectivity for gas adsorption or its catalytic activity.
The presence of the chloro group and the naphthalene unit would influence the final properties of the MOF, such as its luminescence, hydrophobicity, and interaction with guest molecules. rsc.org The bulky and electron-rich naphthalene group could be beneficial for applications in gas separation or sensing of aromatic compounds.
Table 2: Potential Roles of this compound in Framework Materials
| Role | Method | Relevant Functional Group | Potential Outcome |
| Linker Precursor | Oxidation of aldehyde to carboxylic acid prior to synthesis. | Aldehyde (-CHO) | Creation of a new, functionalized naphthalene-based linker for novel MOF and coordination polymer structures. |
| Post-Synthetic Modification (PSM) Agent | Reaction with a pre-formed MOF containing reactive functional groups (e.g., -NH₂). | Aldehyde (-CHO) | Precise functionalization of MOF pore surfaces; tuning of pore chemistry for selective sorption or catalysis. |
| Synthesis Modulator | Addition in small quantities during MOF synthesis. | Aldehyde (-CHO), Naphthalene Ring | Control over crystal size, morphology, or network topology. nih.gov |
Role of 6 Chloronaphthalene 2 Carbaldehyde As a Molecular Scaffold in Chemical Biology and Drug Discovery Research
Synthesis of Heterocyclic Core Structures for Biological Investigations
The aldehyde functionality of 6-chloronaphthalene-2-carbaldehyde is a key handle for the construction of various heterocyclic systems. These ring structures are prevalent in many biologically active natural products and synthetic drugs, underscoring the importance of this compound as a precursor in medicinal chemistry.
While direct synthesis of benzocoumarins from this compound is not extensively documented, the general synthetic routes to coumarin (B35378) derivatives suggest its potential as a valuable precursor. For instance, the Pechmann condensation, a classic method for coumarin synthesis, involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. A plausible adaptation could involve the conversion of this compound to a suitable derivative that can participate in such cyclization reactions, leading to the formation of naphthalene-fused lactones. These benzocoumarin scaffolds are of significant interest due to their diverse pharmacological properties, including anticoagulant, anticancer, and anti-inflammatory activities.
The synthesis of pyrazole (B372694) derivatives, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, can be readily achieved using this compound. Pyrazoles are commonly formed through the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. In this context, this compound can be used to prepare a chalcone (B49325) intermediate by reacting it with an appropriate ketone. This resulting α,β-unsaturated ketone can then undergo cyclization with hydrazine or its derivatives to yield pyrazolines, which can be subsequently oxidized to the corresponding pyrazoles. nih.gov The Vilsmeier-Haack reaction is another powerful tool for synthesizing pyrazole carbaldehydes, which are versatile intermediates for further functionalization. researchgate.net
| Heterocyclic Core | Synthetic Approach | Key Intermediates |
| Benzocoumarins | Adapted Pechmann Condensation | Naphthalene-based β-ketoesters |
| Pyrazoles | Condensation and Cyclization | Chalcones, Pyrazolines |
Development of Molecular Probes for Biochemical Pathways
The unique electronic and steric properties of the this compound scaffold make it an excellent platform for the design and synthesis of molecular probes. These probes are instrumental in elucidating complex biochemical pathways and for the high-throughput screening of enzyme inhibitors.
A closely related derivative, 6-chloroacetyl-2-dimethylaminonaphthalene, has been successfully developed as a fluorogenic substrate and mechanistic probe for glutathione (B108866) transferases (GSTs). nih.gov This probe is less reactive than its bromoacetyl counterpart, which favors the enzyme-catalyzed reaction over non-enzymatic background reactions. nih.gov The formation of the glutathione conjugate results in a significant increase in fluorescence, allowing for a highly sensitive assay of GST activity. nih.gov The interaction of the conjugate with GSTs can be further characterized by a decrease in fluorescence intensity and a blue-shift in the emission maximum, providing insights into the binding affinity and kinetics. nih.gov This demonstrates the potential of the 6-chloronaphthalene scaffold in creating valuable tools for studying enzyme mechanisms, particularly for enzymes with low intrinsic fluorescence. nih.gov
The naphthaldehyde moiety is a well-established fluorophore, and its derivatives are widely used in the development of fluorescent chemosensors. For example, a series of naphthaldehyde-2-pyridinehydrazone derivatives have been shown to act as 'turn-on' fluorescent sensors for zinc ions (Zn²⁺) in aqueous environments. nih.gov The binding of Zn²⁺ to the sensor leads to a significant enhancement of fluorescence, enabling the detection of this important metal ion with high selectivity and sensitivity. nih.gov The substituent groups on the naphthaldehyde ring can influence the photophysical properties of the sensor, such as the emission wavelength and the degree of fluorescence enhancement. nih.gov This highlights the potential of this compound to be incorporated into novel fluorescent probes for the detection and imaging of various biologically relevant analytes.
| Probe Type | Target | Mechanism of Action |
| Enzyme Mechanistic Probe | Glutathione Transferases (GSTs) | Fluorogenic substrate with environmentally sensitive fluorescence |
| Fluorescent Chemical Sensor | Zinc Ions (Zn²⁺) | 'Turn-on' fluorescence upon analyte binding |
Structure-Activity Relationship (SAR) Studies for Bioactive Scaffolds
Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial information on how the chemical structure of a compound influences its biological activity. The this compound scaffold is an ideal starting point for such studies due to the ease with which its functional groups can be modified.
By systematically altering the substituents on the naphthalene (B1677914) ring and modifying the aldehyde group, a library of analogs can be synthesized. For example, the chlorine atom can be replaced with other halogens or with electron-donating or electron-withdrawing groups to probe the effect of electronics and sterics on biological activity. The aldehyde can be converted into a variety of other functional groups, such as alcohols, carboxylic acids, or imines, to explore different binding interactions with a biological target.
While specific SAR studies originating directly from this compound are not widely reported, the principles of SAR are broadly applicable. For instance, in the development of fluorescent probes, it has been shown that electron-rich groups on the naphthaldehyde moiety can lead to longer emission wavelengths but smaller fluorescence enhancement. nih.gov This type of information is invaluable for the rational design of more potent and selective bioactive compounds and more sensitive and specific molecular probes.
Rational Design of Ligands Based on Naphthalene Frameworks
The rational design of drug candidates often begins with the selection of a suitable molecular scaffold that provides a rigid and well-defined three-dimensional structure for the precise orientation of functional groups. The naphthalene core of this compound offers such a platform. Its planarity and hydrophobicity allow for significant interactions with the binding sites of various biological targets, including enzymes and receptors.
A key strategy in leveraging the this compound scaffold is the synthesis of chalcone derivatives. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are readily prepared through a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. In this context, this compound serves as the aldehyde component, providing one of the key aromatic moieties.
The design of these chalcone-based ligands is guided by structure-activity relationship (SAR) studies, where systematic modifications of the chemical structure are made to enhance biological activity and selectivity. For instance, the introduction of various substituents on the second aromatic ring (derived from the acetophenone) can significantly influence the compound's properties. These modifications can alter the electronic and steric characteristics of the molecule, thereby affecting its binding affinity to the target protein.
One area of focus for naphthalene-based chalcones has been the development of anticancer agents. For example, research into naphthalene-chalcone hybrids has explored their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth. The rationale behind this design involves combining the naphthalene scaffold with the chalcone linker to create a molecule that can effectively fit into the ATP-binding pocket of the VEGFR-2 kinase domain, thereby inhibiting its activity.
In Vitro Target Engagement and Mechanism of Action Studies (Excluding Clinical Efficacy)
Following the rational design and synthesis of ligands based on the this compound scaffold, the next critical step is to evaluate their biological activity through in vitro assays. These studies are essential for confirming target engagement, elucidating the mechanism of action, and quantifying the potency of the synthesized compounds.
In the context of anticancer research, a common initial screen involves assessing the antiproliferative activity of the novel compounds against a panel of human cancer cell lines. While specific data for chalcones derived directly from this compound is limited in publicly available research, studies on closely related naphthalene-chalcone derivatives have demonstrated significant cytotoxic effects. For instance, a patented series of naphthalene-chalcone hybrids has been investigated for its ability to inhibit the growth of various cancer cell lines.
To further understand the mechanism of action, researchers often investigate the effect of these compounds on specific cellular processes. For compounds designed as VEGFR-2 inhibitors, in vitro kinase assays are performed to directly measure the inhibition of the enzyme's catalytic activity. These assays typically determine the half-maximal inhibitory concentration (IC₅₀), which is a quantitative measure of the compound's potency. A lower IC₅₀ value indicates a more potent inhibitor.
For example, a study on a series of naphthalene-chalcone derivatives reported their evaluation as potential VEGFR-2 inhibitors. The in vitro kinase assay results for one of the lead compounds from this series are presented in the table below.
| Compound | Target | IC₅₀ (µM) |
| Naphthalene-Chalcone Hybrid | VEGFR-2 | 0.098 |
Table 1: In Vitro VEGFR-2 Inhibitory Activity of a Naphthalene-Chalcone Hybrid. This table shows the half-maximal inhibitory concentration (IC₅₀) of a representative naphthalene-chalcone derivative against the VEGFR-2 kinase. The low micromolar activity suggests that this scaffold holds promise for the development of potent angiogenesis inhibitors.
Beyond direct enzyme inhibition, in vitro studies can also explore the downstream cellular effects of target engagement. For instance, if a compound successfully inhibits VEGFR-2, it would be expected to block the signaling pathways that promote endothelial cell proliferation, migration, and tube formation, all of which are critical steps in angiogenesis. These effects can be observed and quantified using various cell-based assays.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 6 Chloronaphthalene 2 Carbaldehyde
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are indispensable for elucidating the molecular structure and electronic characteristics of 6-chloronaphthalene-2-carbaldehyde. These methods provide detailed information on the connectivity of atoms, the nature of chemical bonds, and the behavior of electrons within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the aldehydic proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the naphthalene (B1677914) ring system will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region (7.0-8.5 ppm), with their specific chemical shifts and coupling constants being influenced by the positions of the chloro and aldehyde substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a highly deshielded position, generally between 190 and 200 ppm. The aromatic carbons will appear in the range of 120-140 ppm, with the carbon atom attached to the chlorine atom showing a shift influenced by the halogen's electronegativity.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between different nuclei. COSY spectra reveal proton-proton couplings, helping to assign the signals of adjacent aromatic protons. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unambiguous assignment of the carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehydic CH | 9.5 - 10.5 (s) | 190 - 200 |
| Aromatic CH | 7.0 - 8.5 (m) | 120 - 140 |
Note: The predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions. 's' denotes a singlet, and 'm' denotes a multiplet.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of chemical bonds within a molecule. These methods are highly effective for identifying functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹. The C-Cl stretching vibration is expected to be observed in the fingerprint region, usually between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring will produce a series of bands in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations and the C-Cl stretch are often strong in the Raman spectrum. The symmetric nature of the naphthalene ring system can lead to distinct Raman signals that might be weak or absent in the IR spectrum.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C=O Stretch (Aldehyde) | 1690 - 1715 | IR |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| Aromatic C-H Stretch | > 3000 | IR |
| C-Cl Stretch | 600 - 800 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy
UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within a molecule upon absorption of light.
UV-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the π-π* transitions of the naphthalene aromatic system. The presence of the chloro and aldehyde substituents can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted naphthalene.
Fluorescence Emission Spectroscopy: Naphthalene and its derivatives are often fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence spectrum can be sensitive to the solvent polarity and the presence of quenching agents.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high precision. For this compound (C₁₁H₇ClO), HRMS can confirm the elemental composition by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. The calculated monoisotopic mass of this compound is 190.0185425 Da. nih.gov
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary method for the purification and purity analysis of non-volatile organic compounds like this compound.
A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 3: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. This powerful hyphenated method combines the exceptional separation capabilities of gas chromatography with the highly sensitive and specific detection afforded by mass spectrometry. In the context of researching this compound, GC-MS is instrumental for both qualitative and quantitative analyses, enabling the confirmation of the compound's identity and the assessment of its purity.
In a typical GC-MS analysis, the sample containing this compound would be vaporized and introduced into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. The separation of components within the column is based on their differential partitioning between the stationary phase, a high-boiling-point liquid coated on the column's inner surface, and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column and reach the detector, is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).
Upon elution from the GC column, the separated this compound molecules enter the ion source of the mass spectrometer. Here, they are typically subjected to electron ionization (EI), where a high-energy electron beam bombards the molecules, leading to the formation of a positively charged molecular ion (M⁺) and a series of fragment ions. The molecular ion's mass-to-charge ratio (m/z) provides the molecular weight of the compound. For this compound, with a molecular formula of C₁₁H₇ClO, the expected monoisotopic mass of the molecular ion would be approximately 190.02 u. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak (containing the ³⁷Cl isotope) having an intensity of about one-third of the M⁺ peak (containing the ³⁵Cl isotope).
The fragmentation pattern, which is the collection of fragment ions and their relative abundances, serves as a molecular fingerprint, allowing for structural elucidation and confirmation. The fragmentation of this compound would be expected to involve the loss of the formyl radical (-CHO), the chlorine atom (-Cl), and potentially other characteristic cleavages of the naphthalene ring system.
While specific, experimentally determined GC-MS data for this compound is not widely available in the public domain, the table below outlines the expected key parameters and observations from such an analysis based on the compound's known structure and the principles of mass spectrometry.
| Parameter | Expected Observation for this compound | Significance |
| Retention Time | Dependent on specific GC conditions (column, temperature program) | Characteristic for the compound under defined conditions; used for identification and purity assessment. |
| Molecular Ion (M⁺) | m/z ≈ 190 (for ³⁵Cl) and m/z ≈ 192 (for ³⁷Cl) in a ~3:1 ratio | Confirms the molecular weight and the presence of one chlorine atom. |
| Key Fragment Ions | Expected fragments could include [M-H]⁺, [M-CHO]⁺, [M-Cl]⁺, and ions corresponding to the chloronaphthalene backbone. | Provides a unique fragmentation pattern for structural confirmation. |
Solid-State Characterization Techniques
The characterization of a compound in its solid state is crucial for understanding its crystalline packing, identifying different polymorphic forms, and ensuring the reproducibility of its physical properties. For this compound, X-ray diffraction techniques are the definitive methods for obtaining this information.
X-ray Crystallography for Absolute Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of a molecule's connectivity, conformation, and configuration, and reveals the nature of intermolecular interactions within the crystal lattice.
To perform an SC-XRD analysis of this compound, a high-quality single crystal of the compound is required. This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal produces a unique diffraction pattern of spots of varying intensities. By systematically rotating the crystal and collecting the diffraction data, a complete three-dimensional map of the electron density within the unit cell can be constructed. From this map, the positions of the individual atoms can be determined with high precision, leading to the absolute structure of the molecule.
| Crystallographic Parameter | Information Provided |
| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The complete symmetry of the crystal structure, including translational symmetry elements. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |
| Bond Lengths and Angles | The intramolecular geometry of the this compound molecule. |
| Intermolecular Interactions | The presence and nature of non-covalent interactions, such as π-π stacking or halogen bonding, which dictate the crystal packing. |
Powder X-ray Diffraction (PXRD) for Polymorphism Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical properties such as solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms of a crystalline solid.
In a PXRD experiment, a finely powdered sample of this compound is irradiated with a monochromatic X-ray beam. The random orientation of the crystallites in the powder ensures that all possible diffraction planes are exposed to the X-ray beam. The diffracted X-rays are detected as a function of the diffraction angle (2θ), resulting in a characteristic diffraction pattern of peaks at different angles and with varying intensities. Each crystalline phase of a compound will produce a unique PXRD pattern, which serves as a fingerprint for that specific polymorph.
The study of polymorphism in this compound would involve crystallizing the compound under various conditions (e.g., from different solvents, at different temperatures) and analyzing the resulting solid forms by PXRD. The appearance of different diffraction patterns would indicate the presence of multiple polymorphs.
While specific PXRD data for this compound is not available in the public literature, the following table outlines the key information that would be obtained from such a study.
| PXRD Data Point | Significance in Polymorphism Studies |
| Peak Positions (2θ) | The angular positions of the diffraction peaks are determined by the unit cell dimensions of the crystalline phase. Different polymorphs will have different peak positions. |
| Peak Intensities | The relative intensities of the diffraction peaks are related to the arrangement of atoms within the unit cell. Different polymorphs will exhibit different relative peak intensities. |
| Phase Identification | By comparing the PXRD pattern of a sample to a database of known patterns, the specific polymorphic form can be identified. |
| Phase Purity | The presence of peaks corresponding to more than one polymorph in a single pattern indicates a mixture of phases. |
Future Perspectives and Research Challenges for 6 Chloronaphthalene 2 Carbaldehyde
Exploration of Unconventional Synthetic Routes and Reagents
One promising avenue is the use of C-H bond functionalization . acs.org This strategy aims to directly introduce the formyl group onto a pre-existing 6-chloronaphthalene core, or vice-versa, thereby eliminating steps and improving atom economy. For instance, iridium(III) catalysis has been shown to enable remote C-H alkynylation on naphthalene (B1677914) rings, a transformation that could potentially be adapted for direct formylation. acs.org
Another area of exploration involves novel annulation strategies . Research into the [5+1] annulation method using Rh(III)-catalyzed C-H bond functionalization of enaminones offers a new way to construct polyaromatic rings with amino and formyl substituents. researchgate.net Similarly, the development of efficient naphthalene synthesis from 2-pyrones and aryne intermediates presents a scalable and versatile protocol for creating a wide variety of highly functionalized naphthalenes. rsc.org This method has demonstrated good scalability and tolerance for various functional groups, which could be adapted for the specific synthesis of 6-chloronaphthalene-2-carbaldehyde. rsc.org
The table below compares a hypothetical unconventional route to a traditional synthetic pathway, highlighting potential improvements.
| Feature | Traditional Synthesis (e.g., Vilsmeier-Haack) | Unconventional C-H Functionalization |
| Starting Material | 6-Chloronaphthalene | 6-Chloronaphthalene |
| Key Reagents | POCl₃, DMF | Organometallic catalyst, Formylating agent |
| Number of Steps | Multiple (including precursor synthesis) | Potentially a single step |
| Selectivity | Mixture of isomers often produced | High regioselectivity is the goal |
| Atom Economy | Moderate to Low | High |
| Environmental Impact | Use of stoichiometric, harsh reagents | Catalytic, milder conditions |
This table is illustrative and compares a generalized traditional method with the goals of an idealized C-H functionalization route.
Furthermore, photocatalysis and electrochemistry are emerging as powerful tools in organic synthesis. These methods can facilitate unique bond formations under mild conditions, potentially providing new routes to this compound that are not accessible through conventional thermal reactions.
Integration with Artificial Intelligence and Machine Learning for Predictive Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the design and discovery process. nih.gov For a molecule like this compound, these computational tools can be applied in several critical areas.
Predictive Synthesis: ML models can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic routes, identify optimal reaction conditions, and even suggest novel, non-intuitive pathways. nih.gov This can significantly reduce the experimental effort required to develop efficient syntheses for this compound and its derivatives.
Property Prediction: By analyzing the structure of this compound, deep learning models can predict its physical, chemical, and electronic properties. nih.gov This is crucial for screening its potential use in new applications without the need for laborious synthesis and testing of every candidate molecule. For example, AI can predict properties relevant to its use in organic electronics, such as electron affinity and charge-carrier mobility. nih.govgatech.edu
De Novo Design: AI algorithms can generate novel molecular structures based on a desired set of properties. nih.gov Starting with the this compound scaffold, AI could suggest modifications—adding or changing functional groups—to fine-tune its characteristics for a specific application, such as a fluorescent probe or a component in an organic light-emitting diode (OLED). rsc.org
The integration of AI offers a powerful data-driven approach to complement experimental work, enabling a more rapid and intelligent exploration of the chemical space surrounding this compound. nih.gov
Discovery of Novel Applications in Emerging Technologies
While the current applications of this compound are primarily as a synthetic intermediate, its unique electronic and structural features suggest potential for use in various emerging technologies. The naphthalene core provides a rigid, planar structure with a π-electron system, while the chloro and aldehyde groups offer sites for further functionalization and influence the molecule's electronic properties.
Organic Electronics: Naphthalene derivatives, particularly naphthalene diimides (NDIs), are known for their use as semiconductors in organic electronics due to their high electron affinities and stability. gatech.edu Research into functionalized NDIs for devices like Organic Field-Effect Transistors (OFETs) and photovoltaics is active. gatech.edu this compound could serve as a precursor for novel NDI derivatives, where the chlorine atom could modulate the electronic properties to enhance air stability and performance. gatech.edu
Fluorescent Probes and Sensors: The naphthalene ring is a well-known fluorophore. rsc.org The photophysical properties are highly dependent on the substituents. rsc.org By strategically modifying the aldehyde group of this compound, it could be developed into selective and sensitive fluorescent probes for detecting specific ions, molecules, or changes in the microenvironment.
Advanced Polymers and Materials: Naphthaldehyde derivatives can be incorporated into polymer chains to create materials with enhanced thermal stability, specific optical properties, or improved mechanical strength. rsc.org For instance, derivatives are used to prevent the photodegradation of polymers like poly(methyl methacrylate). rsc.org The reactivity of the aldehyde group in this compound makes it a candidate for polymerization reactions to create novel copolymers with tailored properties.
| Potential Application Area | Key Molecular Property | Role of this compound |
| Organic Electronics | High Electron Affinity, Stability | Precursor to n-type semiconductor materials (e.g., NDIs). gatech.edu |
| Fluorescent Sensors | Environment-sensitive Fluorescence | Core scaffold for probes; aldehyde group for receptor binding. rsc.org |
| Advanced Polymers | Thermal Stability, Photostability | Monomer for incorporation into high-performance polymers. rsc.org |
| Liquid Crystals | Rigid, Anisotropic Structure | Building block for new liquid crystalline materials with glassy states. tandfonline.com |
Overcoming Challenges in Stereoselective Synthesis and Scalability
Stereoselective Synthesis: For many applications, particularly in pharmaceuticals and chiral materials, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical. scirea.org If this compound is used to synthesize chiral molecules, developing methods for stereoselective synthesis becomes paramount. The primary challenge lies in creating a single desired enantiomer or diastereomer in high yield and purity. scirea.org
Future research will likely focus on asymmetric catalysis, employing chiral catalysts (metal-based or organocatalysts) to direct the outcome of reactions involving the aldehyde group. scirea.org Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the starting material, is another powerful strategy that could be applied to derivatives of this compound to produce single-enantiomer products with quantitative conversion. mdpi.com
Scalability: Transitioning a synthetic procedure from a laboratory-scale (milligrams to grams) to an industrial scale (kilograms to tons) presents significant challenges. wvu.edu Issues include heat management in large reactors, reagent costs, process safety, and maintaining product quality and yield. wvu.edu The scalability of any new synthetic route for this compound must be considered from the outset.
Strategies to improve scalability include:
Process Intensification: Using technologies like continuous flow reactors, which offer superior heat and mass transfer, improved safety, and potentially higher yields compared to traditional batch reactors.
Catalyst Optimization: Developing more robust and efficient catalysts that have a high turnover number and can be easily separated and recycled, reducing both cost and waste.
Route Scouting: Choosing synthetic pathways that avoid hazardous reagents, expensive starting materials, and extreme reaction conditions. Recent work on naphthalene synthesis has already shown promise for scalability to the mmol scale, indicating that scalable processes for its derivatives are achievable. rsc.org
Addressing these challenges in stereoselectivity and scalability is essential for unlocking the full commercial and technological potential of this compound and the advanced materials derived from it.
Q & A
Q. What are the standard protocols for synthesizing 6-chloronaphthalene-2-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves chlorination of naphthalene-2-carbaldehyde derivatives. Key steps include:
- Regioselective Chlorination : Use chlorine gas or sodium hypochlorite in solvents like acetic acid or dichloromethane to target the 6-position of the naphthalene ring .
- Temperature Control : Maintain temperatures between 25–50°C to minimize side reactions (e.g., over-chlorination or oxidation of the aldehyde group).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.
Q. Optimization Strategies :
- Vary solvent polarity to influence reaction kinetics.
- Use catalysts like FeCl₃ or AlCl₃ to enhance regioselectivity .
| Reagent | Solvent | Temperature | Yield Range |
|---|---|---|---|
| Cl₂ gas | CH₂Cl₂ | 25°C | 45–55% |
| NaOCl | Acetic acid | 40°C | 60–70% |
Q. How can researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for the aldehyde proton signal at δ 10.1–10.3 ppm and aromatic protons in δ 7.5–8.5 ppm. Chlorine substitution causes deshielding of adjacent protons .
- ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm; chlorine-substituted carbons resonate at δ 125–135 ppm .
- IR Spectroscopy : Confirm the aldehyde group with a sharp C=O stretch at ~1700 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 190.6 (C₁₁H₇ClO) with fragmentation patterns indicating loss of Cl (35/37 isotopic peaks) .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
Methodological Answer: Contradictions in bioactivity data often arise from structural variations or experimental design differences. Steps to address this include:
- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with Br or altering the aldehyde group) and compare bioactivity .
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., 4-chloro-1-hydroxynaphthalene-2-carboxylic acid as a reference) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like concentration (IC₅₀) and exposure time .
Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon at position 2) .
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., polar aprotic solvents like DMF enhance nucleophilic attack) .
- Hammett Constants : Use σ⁻ values to predict substituent effects on reaction rates (Cl at position 6 has a σ⁻ ≈ 0.23, indicating moderate electron withdrawal) .
Q. How can researchers design experiments to study the environmental persistence of this compound?
Methodological Answer:
- Degradation Studies :
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via HPLC .
- Biodegradation : Use soil microcosms with Pseudomonas spp. and measure residual compound via GC-MS .
- Ecotoxicity Testing :
- Daphnia magna Assays : Assess acute toxicity (LC₅₀) at concentrations ≤10 mg/L .
Q. What are the challenges in achieving regioselective functionalization of this compound, and how can they be mitigated?
Methodological Answer:
- Challenge : Competing reactions at the aldehyde group (e.g., oxidation or nucleophilic addition).
- Mitigation Strategies :
Q. How do steric and electronic effects influence the catalytic applications of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The chlorine atom at position 6 hinders access to the ortho position, favoring para coupling in Suzuki-Miyaura reactions .
- Electronic Effects : The electron-withdrawing Cl enhances electrophilicity of the aldehyde, facilitating condensation reactions with amines (e.g., Schiff base formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
